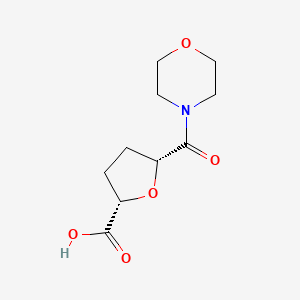

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGGLWGQKBUEEY-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1C(=O)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the coupling of morpholine derivatives with oxolane carboxylic acids. One common method includes the reaction of morpholine with oxolane-2-carboxylic acid under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Modulation of Biological Pathways

Research indicates that (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid can modulate various biological pathways, particularly those involving enzymes and receptors. Notably, it has been studied for its potential role in:

- Cystic Fibrosis Treatment : The compound has shown promise in modulating the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for chloride ion transport in epithelial cells.

Antioxidant Properties

Studies have demonstrated that derivatives of this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and reduce cellular damage.

Cancer Therapy Potential

The structural similarities between this compound and known fatty-acid synthase inhibitors suggest potential applications in cancer therapy. Research into its effects on lipid metabolism could lead to new treatment strategies for various cancers.

Case Study 1: CFTR Modulation

A study published in Nature explored the effects of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid on CFTR activity. The findings indicated that the compound could enhance CFTR function in vitro, suggesting its potential as a therapeutic agent for cystic fibrosis.

Case Study 2: Antioxidant Activity

In a publication from Journal of Medicinal Chemistry, researchers investigated the antioxidant properties of related compounds. They found that these compounds significantly reduced oxidative stress markers in cellular models, highlighting their therapeutic potential in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

- Racemic Mixture (rac-(2R,5S)-5-(Morpholine-4-carbonyl)oxolane-2-carboxylic acid) :

The racemic form (CAS: 1808794-76-4) contains equal parts of (2R,5S) and (2S,5R) enantiomers. Stereoisomerism significantly impacts binding affinity and metabolic stability in chiral environments. For instance, enantiopure forms are often preferred in drug development to avoid off-target effects. The racemic mixture is marketed for R&D use, highlighting the importance of stereochemical control in synthesis .

Substituent Modifications

- (2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic Acid Hydrochloride: This analog replaces the morpholine carbonyl with a methylene group (morpholin-4-ylmethyl). The hydrochloride salt form enhances solubility for pharmacological applications .

- Pyrrolidine-1-carbonyl Analog (rac-(2R,5S)-5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic Acid): Substituting morpholine with pyrrolidine (a five-membered ring vs. six-membered morpholine) alters ring strain and electron distribution.

Complex Derivatives in Agrochemicals

- (2R,4R)-4-{[(5S)-3-(3,5-Difluorophenyl)-5-ethenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]amino}oxolane-2-carboxylic Acid: This compound (from ) shares the oxolane-carboxylic acid core but incorporates a fluorinated dihydrooxazole substituent. The fluorine atoms enhance metabolic stability and lipophilicity, making it suitable for agrochemical applications (e.g., fungicides). Its isomer mixture (40–70% (2R,4R) and 60–30% (2S,4S)) underscores the challenges in synthesizing enantiopure agrochemicals .

Bulky Ester Derivatives

- 4-Morpholinecarboxylic Acid Ester (C28H41F3N2O8) :

This derivative () replaces the carboxylic acid with a bulky tert-butyl ester and introduces fluoroalkyl groups. Such modifications increase steric hindrance and reduce polarity, likely extending half-life in biological systems. The fluorine atoms further enhance bioavailability and resistance to enzymatic degradation .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Sensitivity : Enantiopure (2S,5R) derivatives are prioritized in drug discovery due to predictable pharmacokinetics, whereas racemic mixtures (e.g., ) are cost-effective for preliminary R&D .

- Substituent Effects : The morpholine carbonyl group (vs. methylene in ) enhances hydrogen bonding with biological targets, critical for enzyme inhibition. Conversely, methylene analogs may improve blood-brain barrier penetration .

- Agrochemical Adaptations: Fluorinated derivatives () demonstrate how minor structural changes (e.g., fluorine addition) can redirect a compound from pharmaceutical to agrochemical use .

Biologische Aktivität

(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid

- Molecular Formula : C10H15NO5

- Molecular Weight : 229.22 g/mol

- CAS Number : 1599390-88-1

Pharmacological Profile

The compound exhibits a range of biological activities, primarily as an antibacterial agent. It has been shown to act on various bacterial strains, making it a candidate for further development in antibiotic therapies.

| Activity | Description |

|---|---|

| Antibacterial | Inhibits growth of specific bacterial strains |

| Enzyme Inhibition | Potential to inhibit certain enzymes related to bacterial metabolism |

| Cytotoxicity | Exhibits cytotoxic effects in specific cancer cell lines |

The precise mechanism through which (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid exerts its effects is not fully elucidated. However, it is hypothesized to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study conducted by Lu et al. demonstrated that (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties compared to standard antibiotics . -

Cytotoxic Effects :

Research published in the Journal of Medicinal Chemistry highlighted the compound's cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were found to be 15 µM and 20 µM respectively, suggesting potential as an anticancer agent . -

Enzyme Interaction Studies :

Further investigations revealed that the compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in bacteria. This inhibition was characterized using kinetic assays, showing a competitive inhibition pattern with a Ki value of 25 µM .

Q & A

Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid?

Methodological Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups to stabilize reactive sites during synthesis. For example, Boc-protected pyrrolidine derivatives (e.g., (2S,5R)-Boc-5-phenyl-pyrrolidine-2-carboxylic acid) enable selective functionalization of the morpholine-carbonyl group .

- Reaction Conditions : Optimize temperature and solvent polarity to favor the desired stereoisomer. Reflux in acetic acid with sodium acetate, as demonstrated in indole-carboxylic acid synthesis, can improve yield and purity .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves intramolecular hydrogen bonding patterns (e.g., S(7) graph-set motifs in similar oxolane derivatives) to confirm spatial arrangement .

- Polarimetry and NMR : Compare optical rotation data and NOE (Nuclear Overhauser Effect) correlations with known stereoisomers. For example, (2S,3R,4R,5R)-dihydroxypyrrolidine derivatives use these methods to validate configuration .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal structure influence the compound’s stability and biological interactions?

Methodological Answer:

- Intramolecular Bonds : The S(7) motif observed in similar oxolane derivatives stabilizes the ring conformation, reducing hydrolytic degradation. This can be modeled using DFT (Density Functional Theory) to predict interactions with enzymatic targets (e.g., proteases or kinases) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) disrupt hydrogen bonding, altering solubility. Compare crystallization outcomes in THF vs. aqueous ethanol to assess stability under physiological conditions .

Q. What contradictions arise between experimental NMR data and computational conformational analysis, and how can they be resolved?

Methodological Answer:

- Dynamic Effects : Low-energy conformers in solution (e.g., chair vs. boat oxolane rings) may not align with static DFT models. Use variable-temperature NMR to detect conformational exchange .

- Hybrid Methods : Combine MD (Molecular Dynamics) simulations with NOESY data to reconcile discrepancies. For example, (2S,5S)-chlorophenyl-pyrrolidine analogs show dynamic puckering that matches MD trajectories but not static models .

Q. How does the morpholine-carbonyl group influence receptor binding affinity compared to other heterocyclic substituents?

Methodological Answer:

- Pharmacophore Mapping : Replace the morpholine group with piperazine or thiomorpholine and assay binding to targets like GPCRs or kinases. For instance, (2S,5S)-chlorophenyl-pyrrolidine derivatives show altered selectivity for serotonin receptors when substituents are modified .

- Docking Studies : Use Schrödinger Glide to compare interaction energies. The morpholine’s oxygen atoms may form hydrogen bonds with catalytic lysine residues in kinase binding pockets .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly when using different catalysts for the morpholine-carbonyl coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(II)/Cu(I) systems vs. organocatalysts (e.g., DMAP). Pd-based catalysts may favor oxidative addition but cause epimerization, reducing enantiomeric excess. Monitor reaction progress via LC-MS to identify side products .

- Solvent Optimization : Polar solvents (e.g., acetonitrile) improve Pd catalyst activity but may deprotect Boc groups. Use mixed solvents (e.g., THF/H₂O) to balance reactivity and stability .

Structural and Functional Comparisons

Q. Table 1: Key Structural Features of Analogous Compounds

| Compound | Core Structure | Functional Groups | Key Interaction Sites |

|---|---|---|---|

| Target Compound | Oxolane + morpholine | Carboxylic acid, carbonyl | Hydrogen bond donors (O, N) |

| (2S,5S)-5-(4-Chlorophenyl)pyrrolidine | Pyrrolidine + chlorophenyl | Carboxylic acid, aryl | Hydrophobic/π-π interactions |

| (2S,3R,4R,5R)-Dihydroxypyrrolidine | Pyrrolidine + dihydroxy | Hydroxyl, carboxylic acid | Metal-chelating sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.